1,2-Dimethyl-3-phenyl-2,3-dihydro-1H-benzimidazol-1-ium iodide
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Overview
Description
1,2-Dimethyl-3-phenyl-2,3-dihydro-1H-benzimidazol-1-ium iodide is a cationic benzimidazolium iodide salt. This compound is known for its applications in organic electronics, particularly as an efficient n-type dopant. It is used in various electronic devices, including organic thin film transistors (OTFTs), polymeric solar cells (PSCs), and organic light-emitting diodes (OLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-phenyl-2,3-dihydro-1H-benzimidazol-1-ium iodide typically involves a two-step processThe reaction conditions often require high temperatures and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and precise control of reaction parameters is crucial to maintain the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-3-phenyl-2,3-dihydro-1H-benzimidazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions often involve specific temperatures, pressures, and catalysts to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more hydrogenated forms of the compound .
Scientific Research Applications
1,2-Dimethyl-3-phenyl-2,3-dihydro-1H-benzimidazol-1-ium iodide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-3-phenyl-2,3-dihydro-1H-benzimidazol-1-ium iodide involves its role as an n-type dopant. The compound donates electrons to the conduction band of the semiconductor material, enhancing its electrical conductivity. This process involves the interaction of the compound with the molecular targets and pathways within the electronic device, leading to improved performance and efficiency .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: This compound is similar in structure but lacks the iodide ion, which affects its chemical properties and applications.
2-Methylbenzimidazole: Another related compound with different substituents, leading to variations in its reactivity and use.
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Used in similar applications but with distinct electronic properties.
Uniqueness
1,2-Dimethyl-3-phenyl-2,3-dihydro-1H-benzimidazol-1-ium iodide stands out due to its specific combination of functional groups and its effectiveness as an n-type dopant. Its unique structure allows for efficient electron donation, making it highly valuable in the field of organic electronics .
Properties
CAS No. |
61555-82-6 |
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Molecular Formula |
C15H17IN2 |
Molecular Weight |
352.21 g/mol |
IUPAC Name |
1,2-dimethyl-3-phenyl-1,2-dihydrobenzimidazol-1-ium;iodide |
InChI |
InChI=1S/C15H16N2.HI/c1-12-16(2)14-10-6-7-11-15(14)17(12)13-8-4-3-5-9-13;/h3-12H,1-2H3;1H |
InChI Key |
JYCSLZBBJACHBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1[NH+](C2=CC=CC=C2N1C3=CC=CC=C3)C.[I-] |
Origin of Product |
United States |
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